N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide
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Overview
Description
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fusion of benzene and imidazole rings. This particular compound features a benzimidazole moiety substituted with an ethyl group and a propyl chain, which is further connected to a cyclohexanecarboxamide group. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Alkylation: The benzimidazole core is then alkylated with ethyl bromide to introduce the ethyl group at the nitrogen atom.
Propyl Chain Introduction: The ethyl-substituted benzimidazole is further reacted with 1-bromopropane to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide: can be compared with other benzimidazole derivatives:
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Similar Compounds
N-(1-butyl-2-benzimidazolyl)cyclohexanecarboxamide: Similar structure but with a butyl group instead of an ethyl group.
N-(1-methyl-2-benzimidazolyl)cyclohexanecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
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Uniqueness: : The presence of the ethyl group and the propyl chain in This compound provides unique steric and electronic properties, which can influence its biological activity and pharmacokinetic profile. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications .
Properties
Molecular Formula |
C19H27N3O |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[3-(1-ethylbenzimidazol-2-yl)propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H27N3O/c1-2-22-17-12-7-6-11-16(17)21-18(22)13-8-14-20-19(23)15-9-4-3-5-10-15/h6-7,11-12,15H,2-5,8-10,13-14H2,1H3,(H,20,23) |
InChI Key |
ZZJLAQCZNZGXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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